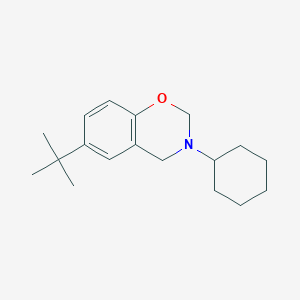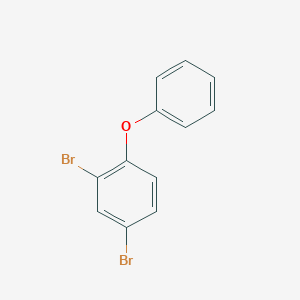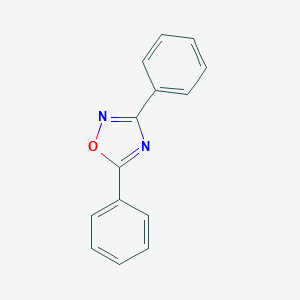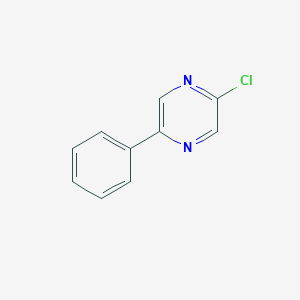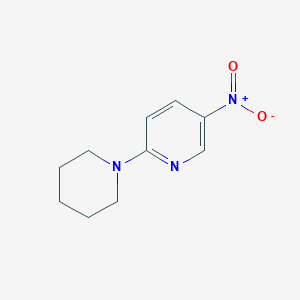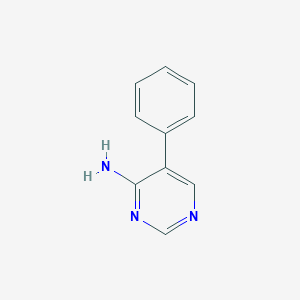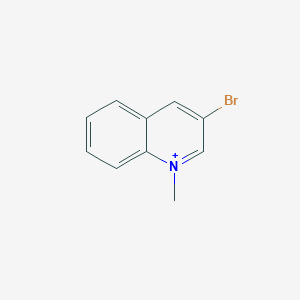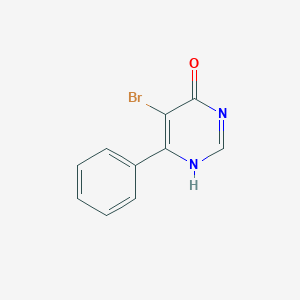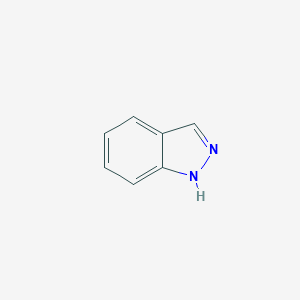
Indazole
Übersicht
Beschreibung
Indazole is an important fused aromatic heterocyclic system containing a benzene and pyrazole ring with a chemical formula of C7H6N2 . It is also known as benzopyrazole . Indazoles consist of three tautomeric forms in which 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) exist in all phases .
Synthesis Analysis
Indazole derivatives have been synthesized using various methods . For instance, the synthesis of 1H-indazoles is achieved from o-aminobenzoximes by the selective activation of the oxime in the presence of the amino group . Another method involves 1,3-Dipolar cycloaddition reactions between α-substituted α-diazomethylphosphonates and arynes .
Molecular Structure Analysis
Indazoles consist of three tautomeric forms: 1H-tautomers (indazoles) and 2H-tautomers (isoindazoles) . The tautomerism in indazoles greatly influences their synthesis, reactivity, physical, and even biological properties .
Chemical Reactions Analysis
Indazoles undergo various chemical reactions. For instance, they can be unselectively protected under strongly basic conditions to give a mixture at N-1 and N-2 . Under mildly acidic conditions, regioselective protection at N-2 takes place .
Physical And Chemical Properties Analysis
Indazole has a molecular weight of 118.14 g/mol . It consists of a benzene and pyrazole ring . The tautomerism in indazoles greatly influences their physical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Importance
Indazole, a heterocyclic compound, plays a significant role in biological and pharmaceutical applications. Notably, it serves as a building block for pharmaceuticals with anti-bacterial, anti-depressant, and anti-inflammatory properties. Its fused aromatic 1H and 2H-indazoles demonstrate anti-hypertensive and anti-cancer properties. The synthesis of novel heterocyclic systems using indazole has been extensively researched due to these diverse biological activities (Gaikwad et al., 2015).
Therapeutic Applications
Indazole derivatives exhibit a broad range of biological activities, making them a focal point in developing novel therapeutic agents. These derivatives have shown promising anticancer and anti-inflammatory activities and applications in treating disorders involving protein kinases and neurodegeneration. Their significant pharmacological importance stems from being the basic structure in many compounds with therapeutic value (Denya et al., 2018).
Antiparasitic Properties
Indazole analogues have demonstrated effective medicinal properties for treating parasitic diseases. The development of new inhibitors with indazole moieties promises advancements in antiparasitic medication, including anti-protozoal, anti-fungal, and antiamoebic inhibitors (Paul et al., 2022).
Versatility in Biological Activities
Indazole is known for its wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, and antihypertensive properties. This versatility suggests a need for further exploration of indazole's medicinal properties for various pathological conditions (Thangadurai et al., 2012).
Pharmacological Properties
Indazole and its N-oxide derivatives have been studied extensively for bioactive properties such as anticancer, antimicrobial, antiparasitic, and others. Recent developments in medicinal chemistry have led to compounds with contraceptive activities, treatments for osteoporosis, inflammatory disorders, and neurodegenerative diseases (Cerecetto et al., 2005).
Kinase Inhibitors for Cancer Treatment
Indazole derivatives have been used in synthesizing specific kinase inhibitors, including tyrosine kinase and serine/threonine kinases, for anticancer drugs. They have shown efficacy in treating lung, breast, colon, and prostate cancers (Tandon et al., 2021).
Wirkmechanismus
Indazole, also known as isoindazole, is a heterocyclic aromatic organic compound. It consists of the fusion of benzene and pyrazole rings, resulting in a bicyclic structure. Indazole exhibits interesting biological properties, making it a promising candidate for drug development . Let’s break down its mechanism of action step by step:
Target of Action
Indazole interacts with various molecular targets within cells. One of its primary targets is DNA topoisomerase 2 (TOP2), an enzyme involved in DNA replication and repair. By inhibiting TOP2, indazole disrupts DNA processes, ultimately affecting cell growth and survival .
Mode of Action
When indazole binds to TOP2, it interferes with the enzyme’s ability to manage DNA supercoiling. This disruption leads to DNA strand breaks and prevents proper DNA unwinding during replication. Consequently, cell division is impaired, and neoplastic cell growth is inhibited .
Biochemical Pathways
Indazole’s impact extends beyond DNA. It influences various signaling pathways, including those related to inflammation, cell cycle regulation, and apoptosis. By modulating these pathways, indazole affects cellular behavior and function .
Pharmacokinetics
Let’s explore the pharmacokinetic properties of indazole:
Result of Action
Indazole’s effects are multifaceted:
- Anti-Inflammatory Properties : Some indazole derivatives exhibit anti-inflammatory potential .
- Cell Cycle Arrest : Indazole disrupts the cell cycle, leading to G0–G1 phase arrest .
- Platelet Inhibition : Certain indazole compounds inhibit platelet aggregation .
Action Environment
Environmental factors, such as pH, temperature, and co-administered drugs, can influence indazole’s efficacy and stability. Researchers continue to explore its behavior under different conditions to optimize therapeutic outcomes .
Safety and Hazards
Zukünftige Richtungen
Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their wide range of pharmacological activities . They have been used for the targeted treatment of lung, breast, colon, and prostate cancers . The current development of indazole derivatives as kinase inhibitors and their application as anticancer agents have been compiled in recent years .
Eigenschaften
IUPAC Name |
1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-2-4-7-6(3-1)5-8-9-7/h1-5H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXOFTOLAUCFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075374 | |
| Record name | Indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 1H-Indazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00148 [mmHg] | |
| Record name | 1H-Indazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10188 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Indazole | |
CAS RN |
271-44-3 | |
| Record name | Indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=271-44-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Indazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26336 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C4VQE5C03 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details










Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

